![molecular formula C19H23FN4O4 B067838 5-Amino-7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-8-ethoxy-6-fluoro-4-oxoquinoline-3-carboxylic acid CAS No. 172602-90-3](/img/structure/B67838.png)
5-Amino-7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-8-ethoxy-6-fluoro-4-oxoquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-8-ethoxy-6-fluoro-4-oxoquinoline-3-carboxylic acid is a synthetic compound that belongs to the quinolone class of antibiotics. This compound is also known as GSK-3 inhibitor IX and has been extensively studied for its potential applications in scientific research.
Mechanism of Action
5-Amino-7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-8-ethoxy-6-fluoro-4-oxoquinoline-3-carboxylic acid inhibits GSK-3 activity by binding to the ATP-binding site of the enzyme. This results in the inhibition of downstream signaling pathways that are regulated by GSK-3.
Biochemical and physiological effects:
Inhibition of GSK-3 activity by 5-Amino-7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-8-ethoxy-6-fluoro-4-oxoquinoline-3-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to promote β-catenin stabilization and inhibit tau phosphorylation, which are important in Alzheimer's disease. It has also been shown to improve glucose metabolism and insulin sensitivity, which are important in diabetes.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 5-Amino-7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-8-ethoxy-6-fluoro-4-oxoquinoline-3-carboxylic acid in lab experiments is its specificity towards GSK-3. This allows for the selective inhibition of GSK-3 activity without affecting other kinases. However, one of the limitations is its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on 5-Amino-7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-8-ethoxy-6-fluoro-4-oxoquinoline-3-carboxylic acid. One of the areas of research is the development of more potent and selective GSK-3 inhibitors. Another area of research is the evaluation of its therapeutic potential in various diseases such as cancer, neurodegenerative diseases, and diabetes. Additionally, the development of novel drug delivery systems for 5-Amino-7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-8-ethoxy-6-fluoro-4-oxoquinoline-3-carboxylic acid could enhance its efficacy and reduce its toxicity.
Synthesis Methods
The synthesis of 5-Amino-7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-8-ethoxy-6-fluoro-4-oxoquinoline-3-carboxylic acid involves several steps. One of the commonly used methods involves the reaction of 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in the presence of a coupling agent. The resulting compound is then treated with 3-aminopyrrolidine to obtain the final product.
Scientific Research Applications
5-Amino-7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-8-ethoxy-6-fluoro-4-oxoquinoline-3-carboxylic acid has been extensively studied for its potential applications in scientific research. One of the major areas of research involves the inhibition of glycogen synthase kinase-3 (GSK-3) activity. GSK-3 is a serine/threonine protein kinase that plays a crucial role in various cellular processes including glucose metabolism, cell cycle regulation, and apoptosis. Inhibition of GSK-3 activity has been shown to have therapeutic potential in various diseases such as Alzheimer's disease, diabetes, and cancer.
properties
CAS RN |
172602-90-3 |
---|---|
Product Name |
5-Amino-7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-8-ethoxy-6-fluoro-4-oxoquinoline-3-carboxylic acid |
Molecular Formula |
C19H23FN4O4 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
5-amino-7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-8-ethoxy-6-fluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C19H23FN4O4/c1-2-28-18-15-12(14(22)13(20)16(18)23-6-5-9(21)7-23)17(25)11(19(26)27)8-24(15)10-3-4-10/h8-10H,2-7,21-22H2,1H3,(H,26,27) |
InChI Key |
RARXRSZKESZTEH-UHFFFAOYSA-N |
SMILES |
CCOC1=C2C(=C(C(=C1N3CCC(C3)N)F)N)C(=O)C(=CN2C4CC4)C(=O)O |
Canonical SMILES |
CCOC1=C2C(=C(C(=C1N3CCC(C3)N)F)N)C(=O)C(=CN2C4CC4)C(=O)O |
synonyms |
3-Quinolinecarboxylic acid, 5-amino-7-(3-amino-1-pyrrolidinyl)-1-cyclopropyl-8-ethoxy-6-fluoro-1,4-dihydro-4-oxo- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.